
(Diphenylhydrazinylidene)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Diphenylhydrazinylidene)acetic acid is an organic compound with the molecular formula C14H12N2O2 It is characterized by the presence of a hydrazone functional group attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Diphenylhydrazinylidene)acetic acid typically involves the condensation reaction between benzophenone hydrazone and glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: (Diphenylhydrazinylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to a hydrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
(Diphenylhydrazinylidene)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用机制
The mechanism of action of (Diphenylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biochemical pathways, potentially leading to its observed effects.
相似化合物的比较
Benzophenone hydrazone: Shares the hydrazone functional group but lacks the acetic acid moiety.
Phenylhydrazine: Contains the hydrazine group but lacks the aromatic substitution pattern of (Diphenylhydrazinylidene)acetic acid.
Acetic acid derivatives: Compounds like indole-3-acetic acid share the acetic acid moiety but have different functional groups attached.
Uniqueness: this compound is unique due to the combination of its hydrazone and acetic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research.
属性
CAS 编号 |
728-15-4 |
|---|---|
分子式 |
C14H12N2O2 |
分子量 |
240.26 g/mol |
IUPAC 名称 |
2-(diphenylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C14H12N2O2/c17-14(18)11-15-16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H,17,18) |
InChI 键 |
BUBIAMBKDLVAFE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


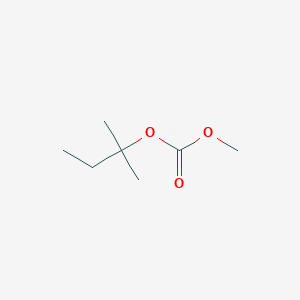
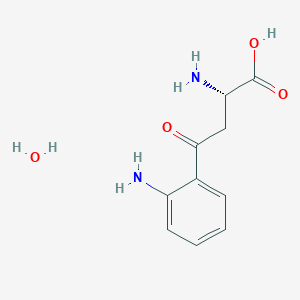
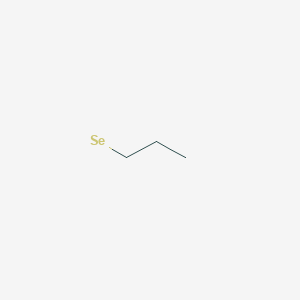
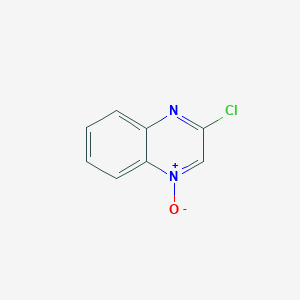
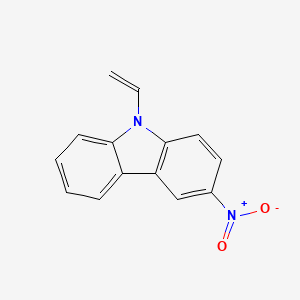
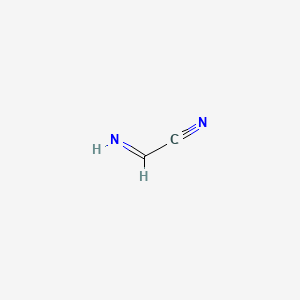
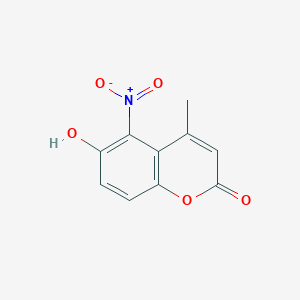
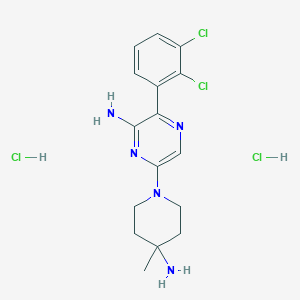
![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
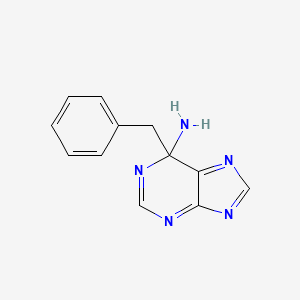
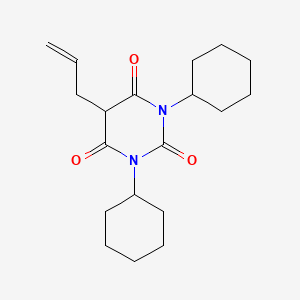
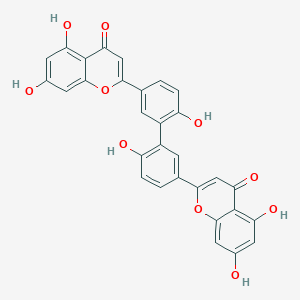
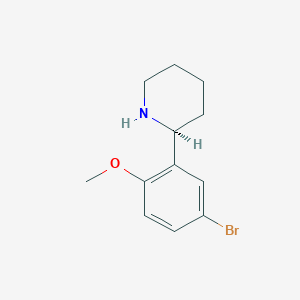
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)
